Product packaging for Carvomenthol(Cat. No.:CAS No. 3858-45-5)

Carvomenthol

Cat. No.: B3432591
CAS No.: 3858-45-5
M. Wt: 156.26 g/mol
InChI Key: ULJXKUJMXIVDOY-IVZWLZJFSA-N
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Description

Carvomenthol (CAS 499-69-4), also known as p-Menthan-2-ol or hexahydrocarvacrol, is a saturated secondary alicyclic alcohol belonging to the class of menthane monoterpenoids . This compound, with the molecular formula C10H20O and a molecular weight of 156.27 g/mol, is characterized by its cyclohexane ring structure substituted with a methyl group and an isopropyl group . It is approved as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA GRAS Number 3562) and is listed by JECFA for use in food flavorings . As a flavor and fragrance agent, this compound is a subject of research in the reconstitution of essential oils and the development of consumer products. It occurs naturally in a variety of plant essential oils, including grapefruit, lemon, mandarin, orange, and peppermint oils, making it a compound of interest in the study of natural products and analytical chemistry . Its estimated physical properties include a boiling point of 222°C, a flash point of 86.67°C, a logP (o/w) of 3.22, and water solubility of approximately 298.3 mg/L at 25°C, which are critical parameters for experimental design . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B3432591 Carvomenthol CAS No. 3858-45-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3858-45-5

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

(1R,2S,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m0/s1

InChI Key

ULJXKUJMXIVDOY-IVZWLZJFSA-N

Isomeric SMILES

C[C@H]1CC[C@H](C[C@H]1O)C(C)C

Canonical SMILES

CC1CCC(CC1O)C(C)C

density

0.887-0.893

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Pathways

The creation of carvomenthol (B157433) can be achieved through several synthetic routes, starting from various terpene precursors. These methods involve distinct chemical reactions that transform the molecular structure of the starting material to yield the desired this compound isomer.

Hydration Reactions (e.g., from Sabinene)

One method for synthesizing 4-carvomenthenol (B26182), also known as terpinen-4-ol, involves the hydration of sabinene (B1680474). smolecule.com This reaction proceeds by adding water across a double bond in the sabinene molecule, typically under acidic conditions, to introduce the hydroxyl group and form the target alcohol. smolecule.com Studies have shown that the acid-catalyzed hydration of (+)-sabinene can stereospecifically yield (+)-p-menth-1-en-4-ol. scribd.com

Photo-oxidation and Subsequent Reduction Strategies (e.g., from Terpinolene)

A well-established route to pure 1-terpinen-4-ol (a this compound isomer) begins with terpinolene (B10128). chemicalbook.comwikipedia.org The process involves the photosensitized oxidation of terpinolene to produce 1-methyl-4-isopropenyl-1-cyclohexene-4-hydroperoxide. chemicalbook.com This intermediate hydroperoxide is then reduced, followed by a selective hydrogenation of the corresponding alcohol to yield terpinen-4-ol. chemicalbook.comwikipedia.org The autoxidation of terpinolene, which can be initiated by factors like benzoyl peroxide or UV light, results in terpinolene hydroperoxide as a primary product. nii.ac.jp

Reductive Transformations of Related Ketones and Alcohols (e.g., Carvone (B1668592), Dihydrocarveol)

This compound can be synthesized through the reduction of related ketones and alcohols, with the specific product depending on the reagents and reaction conditions used. wikipedia.org

Catalytic hydrogenation of carvone can lead to either this compound or carvomenthone. wikipedia.org The reduction of (-)-carvone (B1668593) with sodium in aqueous ammonia (B1221849) stereospecifically produces (-)-dihydrocarveol (B1197605) as the predominant product. jst.go.jptandfonline.comtandfonline.comoup.com Subsequent catalytic hydrogenation of this newly formed (-)-dihydrocarveol, using a platinum oxide catalyst in glacial acetic acid, yields a new stereoisomer of this compound. tandfonline.com This process is highly efficient, with a reported yield of 82.0%. tandfonline.com

Further research has demonstrated that d-dihydrocarveol can be hydrogenated to exclusively form d-carvomenthol. rsc.org Similarly, the reduction of carvone can also yield dihydrocarvone (B1202640) when using zinc and acetic acid. wikipedia.org Biocatalytic approaches using ene-reductases have also been explored for the reduction of (R)-carvone to (2R,5R)-dihydrocarvone, a valuable chiral building block. nih.gov

Table 1: Reduction Products of Carvone
Starting MaterialReagent(s) and ConditionsMajor Product(s)Citation(s)
CarvoneCatalytic hydrogenationThis compound, Carvomenthone wikipedia.org
(-)-CarvoneSodium in aqueous ammonia(-)-Dihydrocarveol jst.go.jptandfonline.comtandfonline.comoup.com
(-)-DihydrocarveolCatalytic hydrogenation (Platinum oxide, glacial acetic acid)(-)-Carvomenthol tandfonline.com
d-DihydrocarveolHydrogenationd-Carvomenthol rsc.org
CarvoneZinc, Acetic acidDihydrocarvone wikipedia.org
(R)-CarvoneEne-reductase (FOYE-1), BNAH(2R,5R)-Dihydrocarvone nih.gov
CarvoneSodium borohydride, CeCl3 (Luche reduction)Carveol wikipedia.org
CarvonePropan-2-ol, Aluminium isopropoxide (MPV reduction)Carveol wikipedia.org

Other Laboratory-Scale Synthetic Approaches

Other laboratory methods for preparing this compound isomers have been reported. For instance, d-carvomenthol can be obtained by the deamination of d-carvomenthylamine. rsc.org Additionally, l-neothis compound can be synthesized through the Ponndorf reduction of l-carvomenthone. rsc.org The electrochemical reduction of carvone has been shown to produce various saturation alcohols, including neothis compound, this compound, isothis compound, and neoisothis compound. rsc.org

Enantioselective Synthesis

The synthesis of specific enantiomers of this compound requires precise control over the stereochemistry of the reaction, a field known as asymmetric synthesis. wikipedia.org

Strategies for Stereocontrol and Chiral Induction

Asymmetric induction is the process of preferentially forming one enantiomer or diastereoisomer over another, influenced by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the synthesis of this compound and its precursors, several strategies for stereocontrol and chiral induction have been employed.

The use of chiral auxiliaries, which are chiral compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, is a common strategy. wikipedia.org For example, the reduction of (-)-carvone with sodium in aqueous ammonia exhibits stereospecificity, leading to (-)-dihydrocarveol, which can then be converted to a specific stereoisomer of this compound. tandfonline.com This demonstrates internal asymmetric induction, where a chiral center within the starting material dictates the stereochemistry of the newly formed centers. wikipedia.org

Enzymes are also powerful tools for enantioselective synthesis. springernature.com Ene-reductases, for instance, can catalyze the stereoselective reduction of the C=C double bond in carvone. nih.gov One study detailed the use of the ene-reductase FOYE-1 for the conversion of (R)-carvone to (2R,5R)-dihydrocarvone with high optical purity (>95% ee). nih.gov Chemoenzymatic strategies, combining both chemical and enzymatic steps, have been developed for the asymmetric synthesis of complex molecules, where enzymes like ene-reductases and alcohol dehydrogenases are used in tandem to control stereochemistry. acs.org

Chiral induction can also be achieved through the use of chiral catalysts in a process known as external asymmetric induction. wikipedia.org While specific examples for direct this compound synthesis are less detailed in the provided context, the principles of using chiral ligands with metal catalysts to influence the stereochemical outcome of hydrogenation or other reactions are well-established in organic synthesis. core.ac.uk The concept of remote chiral induction, where a chiral center influences the stereochemistry at a distant position in the molecule, is an emerging area of research with potential applications in complex terpene synthesis. scripps.edu

Table 2: Enantioselective Synthesis Examples
Starting MaterialMethod/CatalystProductKey Stereochemical FeatureCitation(s)
(-)-CarvoneSodium in aqueous ammonia, then catalytic hydrogenation(-)-Carvomenthol stereoisomerSubstrate-controlled stereospecific reduction tandfonline.com
(R)-CarvoneEne-reductase FOYE-1(2R,5R)-DihydrocarvoneEnzymatic, enantioselective reduction (>95% ee) nih.gov
α-chloro-tetrasubstituted cyclohexenoneEne-reductase and Alcohol Dehydrogenase(trans,trans) chlorohydrinOne-pot enzymatic cascade for stereoselective reduction acs.org

Catalytic Enantioselective Methods

The synthesis of specific stereoisomers of this compound is a key challenge, addressed through catalytic enantioselective methods, primarily involving the hydrogenation of carvone. wikipedia.orgmdpi.com Enantioselective synthesis is a critical process in modern chemistry that favors the formation of a specific enantiomer or diastereomer. wikipedia.org This is often achieved using chiral catalysts, which create a chiral environment that biases the reaction pathway towards one stereoisomer over another by lowering the activation energy for its formation. wikipedia.org

In the context of this compound synthesis, the catalytic hydrogenation of carvone is a common route. wikipedia.org The choice of catalyst and reaction conditions determines the product distribution, including the potential formation of this compound or carvomenthone. wikipedia.orgbionity.com Catalysts based on transition metals such as Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) supported on alumina (B75360) have been investigated for carvone hydrogenation. core.ac.ukrsc.org The reaction with a Pd catalyst tends to produce fully hydrogenated products like isomers of carvomenthone and carvacrol (B1668589), while an Rh catalyst can be more selective towards carvomenthone isomers. rsc.org

While the general principles of asymmetric hydrogenation using chiral metal complexes are well-established, specific applications detailing chiral ligands that guide the stereoselective reduction of carvone to a particular this compound isomer are a subject of detailed organometallic research. nobelprize.org The development of such catalysts, often involving chiral phosphine (B1218219) ligands, is pivotal for producing enantiomerically pure compounds for various applications. nobelprize.org

Derivatization and Analogue Synthesis

Oxidative Reactions to Yield Ketones and Aldehydes

This compound, as a secondary alcohol, can be oxidized to yield the corresponding ketone, carvomenthone. This transformation is a standard reaction in organic chemistry. The oxidation of unsaturated terpene alcohols, which are precursors to this compound, can be accomplished using reagents like chromic acid or a Beckmann mixture to produce unsaturated ketones such as carvenone. google.com

Following the hydrogenation of these precursors to form saturated alcohols like this compound, subsequent oxidation yields the saturated ketone. google.com For instance, the oxidation of this compound with sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄) effectively produces carvomenthone. google.com Because this compound is a secondary alcohol, it is oxidized to a ketone; further oxidation is resisted as it would require the cleavage of a carbon-carbon bond, a process that only occurs under harsh conditions with strong oxidizing agents. google.com

Esterification and Glycoside Formation

The hydroxyl group of this compound is a key functional handle for derivatization, including the formation of esters and glycosides.

Esterification: Esterification is a widely used method for characterizing alcohols and for separating stereoisomers. rsc.org this compound can be converted into crystalline esters, which often have sharp melting points, facilitating their purification and the separation of isomeric mixtures. rsc.org The reaction typically involves an acyl chloride or an acid anhydride (B1165640) in the presence of a base. chemguide.co.uk For example, various stereoisomers of this compound have been characterized through the formation of derivatives with reagents like p-nitrobenzoyl chloride and 3,5-dinitrobenzoate. rsc.org The reaction between an alcohol and an acyl chloride is vigorous at room temperature, producing the ester and hydrogen chloride gas. chemguide.co.uk

The table below summarizes examples of esterification reactions involving this compound and related compounds.

AlcoholReagentProductReference
dl-neothis compoundp-nitrobenzoyl chloridedl-neocarvomenthyl p-nitrobenzoate rsc.org
dl-neothis compound3:5-dinitrobenzoyl chloridedl-neocarvomenthyl 3:5-dinitrobenzoate rsc.org
dl-isothis compound3:5-dinitrobenzoyl chloridedl-isocarvomenthyl 3:5-dinitrobenzoate rsc.org

Glycoside Formation: Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. The alcohol component is known as the aglycon. This compound can serve as an aglycon in the formation of glycosides. google.com These transformations can be achieved through both biosynthetic and chemical methods.

Biosynthetically, glycosylation reactions can be performed by glycosyltransferase enzymes (UGTs). google.com These enzymes facilitate the transfer of a sugar moiety from an activated donor, such as a UDP-sugar, to an acceptor molecule like this compound. google.com In chemical synthesis, the formation of glycosides from an alcohol and a monosaccharide is typically achieved in the presence of an acid catalyst. rsc.org Modern methods, such as palladium-catalyzed stereoselective C-glycosylation, have also been developed, offering pathways to diverse glycoside structures. rsc.org

Preparation of Functionalized Analogues

The carbon skeleton of this compound can be modified to prepare a variety of functionalized analogues. A common strategy involves using this compound as a starting material or targeting its precursor, p-menth-1-ene, which can be derived from this compound through dehydration. perfumerflavorist.com

The reactive double bond and allylic positions in p-menth-1-ene offer sites for chemical modification. For example, bromination of p-menth-1-ene with pyridine (B92270) hydrobromide perbromide yields a dibromide. perfumerflavorist.com Subsequent reaction of this dibromide with sodium acetate (B1210297) in ethanol (B145695) leads to the formation of acetyl carvotanacetol, a functionalized analogue. perfumerflavorist.com Another approach is the acylation of p-menth-1-ene. Reacting p-menth-1-ene with an aliphatic acid anhydride (e.g., acetic anhydride) in the presence of a catalyst like zinc chloride can produce alkyl (1-p-menth-6-en-yl) ketones. perfumerflavorist.com These reactions demonstrate how the basic p-menthane (B155814) framework of this compound can be elaborated into more complex structures.

Biosynthetic Pathways and Natural Occurrence

Biogenesis in Botanical Systems

The formation of carvomenthol (B157433) in plants is a result of complex, multi-step enzymatic processes common to the synthesis of monoterpenes. These secondary metabolites are crucial for plant defense and communication. scielo.br

Monoterpenes, including this compound, are structurally derived from two isoprene (B109036) units. scielo.br The biosynthesis originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are combined to form geranyl pyrophosphate (GPP), the direct C10 precursor to all monoterpenes.

The synthesis proceeds through an enzymatic cascade, a series of reactions where the product of one enzyme becomes the substrate for the next, often occurring in a single cellular compartment. nih.govrsc.orgmdpi.com In the case of p-menthane (B155814) monoterpenoids, a key step is the cyclization of GPP by a terpene synthase enzyme. This often leads to the formation of cyclic monoterpenes like limonene (B3431351). wikipedia.org Subsequent enzymatic modifications, typically involving oxidation and reduction steps, functionalize the monoterpene backbone. The biosynthesis of carvone (B1668592), a closely related ketone, proceeds through the oxidation of limonene. wikipedia.org The formation of this compound (also known as terpinen-4-ol) involves a similar pathway, where the limonene skeleton undergoes hydroxylation. This reaction is commonly catalyzed by cytochrome P450 monooxygenases, which introduce a hydroxyl group at a specific position on the precursor molecule to yield the final alcohol. mdpi.com

This compound is a constituent of the essential oils of numerous aromatic plants. scielo.br Its presence has been identified in a wide array of species, highlighting its broad distribution in the plant kingdom. It is found in the essential oils of plants such as Melaleuca alternifolia (Tea Tree), Cinnamomum glanduliferum, and Schinus molle. scielo.brscielo.br Further reports confirm its occurrence in Anthriscus nitida and Tetradenia riparia. nih.gov

The compound is also naturally present in a variety of common fruits, herbs, and spices. These include anise, basil, black currant, cocoa, coriander, cranberry, grapefruit, lemon, lime, marjoram, peppermint oil, and nutmeg. Additional plant sources include guava, big sagebrush, choke cherry trees, ginger root, Artemisia phaeolepis, lavender, and Eucalyptus species. nih.gov

Table 1: Selected Plant Sources of this compound

Plant Common Name Scientific Name/Family Natural Occurrence Reference
Tea Tree Melaleuca alternifolia scielo.br, scielo.br
Camphor Tree relative Cinnamomum glanduliferum scielo.br, scielo.br
Peruvian Peppertree Schinus molle scielo.br, scielo.br
Chervil relative Anthriscus nitida nih.gov
Ginger-bush Tetradenia riparia nih.gov
Lavender Lavandula species nih.gov, thegoodscentscompany.com
Spearmint Mentha spicata
Grapefruit Citrus paradisi nih.gov,
Nutmeg Myristica fragrans nih.gov,
Eucalyptus Eucalyptus species nih.gov

Precursor Compounds and Enzymatic Cascade Mechanisms

Biosynthetic Routes in Non-Plant Organisms (e.g., Insects)

While plants are the primary producers of this compound, its presence can result from biotransformation in other organisms. The de novo biosynthesis of many complex molecules, including pigments and pheromones, is well-documented in insects, often utilizing pathways related to isoprenoid or fatty acid metabolism. nih.goveje.czeje.cz However, direct evidence for the complete synthesis of this compound within insects is not extensively reported.

More commonly, non-plant organisms generate this compound through the metabolic conversion of ingested plant compounds. A notable example occurs in ruminant animals. In a study using a rumen simulation technique (Rusitec), the digestion of Thuja (Thuja orientalis) twigs resulted in the degradation of its essential oil components. nih.gov Among the main degradation products identified in the rumen fluid were this compound and the related ketone, carvomenthone. nih.gov This demonstrates that this compound can be a metabolic byproduct resulting from the microbial and enzymatic breakdown of other monoterpenes, such as thujone, within a biological system other than a plant. nih.gov The biotransformation of terpenes by microorganisms is a recognized phenomenon that can lead to a variety of derivative compounds. researchgate.netresearchgate.net

Metabolic Pathways and Biotransformations (e.g., in vitro microsomal studies)

The metabolism of this compound (as terpinen-4-ol) has been investigated through in vitro studies using human liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes responsible for the metabolism of foreign compounds. smolecule.comsigmaaldrich.com These studies provide insight into the primary biotransformation pathways the compound undergoes.

When (+)-terpinen-4-ol was incubated with human liver microsomes, it was primarily oxidized into several products. smolecule.com Gas chromatography-mass spectrometry (GC-MS) analysis identified these metabolites as (+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol, (+)-(1S,2R,4S)-1,2-epoxy-p-menthan-4-ol, and (4S)-p-menth-1-en-4,8-diol. smolecule.com Similarly, the metabolism of (-)-terpinen-4-ol (B1236060) was examined, and it was found to be oxidized to (-)-(1S,2R,4R)-1,2-epoxy-p-menthan-4-ol as a major metabolic product. sigmaaldrich.com These findings indicate that epoxidation of the double bond and hydroxylation of the methyl groups are key metabolic pathways. smolecule.comsigmaaldrich.com Research also showed that the C-7 position (an allylic methyl group) of both (R)- and (S)-terpinen-4-ol was a preferred site of oxidation. smolecule.com

Table 2: In Vitro Metabolic Products of this compound (Terpinen-4-ol) in Human Liver Microsomes

Substrate (Isomer) Major Metabolic Products Type of Transformation Reference
(+)-Terpinen-4-ol (+)-(1R,2S,4S)-1,2-epoxy-p-menthan-4-ol Epoxidation smolecule.com
(+)-Terpinen-4-ol (+)-(1S,2R,4S)-1,2-epoxy-p-menthan-4-ol Epoxidation smolecule.com
(+)-Terpinen-4-ol (4S)-p-menth-1-en-4,8-diol Hydroxylation smolecule.com
(-)-Terpinen-4-ol (-)-(1S,2R,4R)-1,2-epoxy-p-menthan-4-ol Epoxidation sigmaaldrich.com

Compound Names Mentioned

Stereochemistry and Conformational Analysis

Isomeric Forms and Chiral Attributes

Carvomenthol (B157433), a p-menthane (B155814) monoterpenoid also known as p-menthan-2-ol, possesses a molecular structure with three chiral centers. nih.govarchive.org This structural feature gives rise to multiple stereoisomers. Specifically, this compound can exist as four pairs of enantiomers, resulting in a total of eight possible stereoisomers. archive.org The four diastereomeric pairs are commonly referred to as this compound, neothis compound, isothis compound, and neoisothis compound. rsc.orgcdnsciencepub.com Each of these diastereomers has a corresponding enantiomer.

The different spatial arrangements of the methyl, isopropyl, and hydroxyl groups attached to the cyclohexane (B81311) ring are responsible for this isomerism. The specific configuration at each chiral carbon (C1, C2, and C4) determines the absolute stereochemistry of each isomer, designated using the (R/S) nomenclature. For instance, one specific isomer of this compound is systematically named (1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol. stenutz.eunih.gov The presence of these chiral centers imparts optical activity to the individual enantiomers, meaning they can rotate the plane of polarized light. mpg.de A racemic mixture, containing equal amounts of enantiomers, is optically inactive. nih.gov

A natural mixture of carvomenthols has been successfully separated into its four constituent isomers using high-performance liquid chromatography (HPLC). optica.org

Conformational Landscapes and Isomer Distribution

The conformational landscape of this compound is defined by the various spatial arrangements accessible to the molecule through bond rotations and ring inversions. nih.govnih.govmdpi.comacs.orgpnas.org The cyclohexane ring in this compound typically adopts a chair conformation to minimize steric strain. The substituents (methyl, isopropyl, and hydroxyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by the steric interactions between these groups.

For instance, in the menthol (B31143) series, which is closely related to the carvomenthols, the most stable isomer, menthol, has a conformation where the methyl, hydroxyl, and isopropyl groups are all in equatorial positions (eee). cdnsciencepub.com The stability generally decreases as more groups occupy the more sterically hindered axial positions. cdnsciencepub.com Similarly, for the carvomenthols, the isomer designated as "this compound" is considered the most stable and is assigned the trans (1e, 4e) conformation for its alkyl groups. archive.orgcdnsciencepub.com In contrast, "isothis compound" is assigned the cis conformation (1a, 4e). archive.org At ambient temperatures, isothis compound has been shown to exist in a ring-conversion equilibrium. optica.org

The distribution of isomers can be influenced by the synthetic route. For example, the catalytic hydrogenation of (+)-carvone yields a mixture of carvomenthones, with the more stable trans-isomer, carvomenthone, being the major product (around 60%), which can then be reduced to the corresponding carvomenthols. archive.orgwikipedia.org An equilibrium mixture of carvomenthones contains approximately 80% of the trans-isomer, carvomenthone. archive.org

Computational methods, such as density functional theory (DFT), are employed to analyze the conformational landscape by calculating the energies of different conformers to predict the most stable structures. nih.govresearchgate.net

Stereochemical Relationships with Cognate Monoterpenoids

This compound shares a close stereochemical relationship with other p-menthane monoterpenoids, most notably carvone (B1668592), carveol, and menthone. rsc.orggcwgandhinagar.com The stereochemistry of this compound is directly linked to these compounds through various chemical transformations.

The catalytic hydrogenation of carvone is a common method to produce carvomenthone, which can be further reduced to this compound. wikipedia.orggcwgandhinagar.com This process establishes a direct stereochemical link, as the stereocenters in carvone dictate the stereochemistry of the resulting carvomenthone and, subsequently, this compound. For example, it has been established that (-)-menthone (B42992) is configurationally related to (+)-carvomenthone. rsc.org

Similarly, the reduction of carveols can also yield carvomenthols, providing another route to establish stereochemical correlations. archive.org Studies involving the pyrolysis of hydroxyacetates derived from limonene (B3431351) 1,2-epoxides have been instrumental in confirming the correct configurations within the this compound series. acs.orgresearchgate.net

The relationship extends to the carvomenthylamines as well. For instance, (+)-carvomenthylamine, obtained from the reduction of (-)-carvomenthone (B12932112) oxime, has a defined configuration which, in turn, helps to establish the configuration of its epimer, (-)-neocarvomenthylamine. rsc.orglookchem.com These interconversions are crucial for assigning the absolute and relative stereochemistry of the various isomers within the p-menthane family.

Experimental Techniques for Absolute Configuration Determination

Determining the absolute configuration of the chiral centers in this compound isomers requires specialized experimental techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: The infrared spectra of the OH-stretching vibration have been used to identify the four isomers of this compound after their separation. optica.org This technique is sensitive to the local environment of the hydroxyl group, which is influenced by its axial or equatorial position and intramolecular interactions. optica.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly by analyzing coupling constants and through the use of chiral shift reagents, can provide detailed information about the relative stereochemistry of the substituents on the cyclohexane ring. amazon.com

Circular Dichroism (CD): Temperature-dependent circular dichroism has been used to study the conformations of related p-menthane derivatives. oup.comcdnsciencepub.com This technique is particularly useful for chiral molecules and can provide insights into conformational equilibria. oup.com

Microwave Spectroscopy and Three-Wave Mixing:

A powerful and definitive technique for determining the absolute configuration of chiral molecules in the gas phase is microwave three-wave mixing. aip.orgnih.govdicp.ac.cnaip.org This method involves measuring the rotational spectrum of the molecule and then using a three-wave mixing cycle to differentiate between enantiomers. nih.govaip.org By combining experimental rotational constants with quantum chemical calculations of dipole moment components, the absolute configuration can be determined from a single measurement. aip.orgnih.govaip.org This technique has been successfully applied to 4-carvomenthenol (B26182) (terpinen-4-ol), a closely related monoterpenoid, demonstrating its utility for this class of compounds. mpg.deaip.orgnih.govdicp.ac.cnaip.org

Chemical Methods:

Chiral Synthesis: Synthesizing a this compound isomer from a starting material of known absolute configuration is a classic chemical method for establishing stereochemical relationships. wikipedia.org

Competing Enantioselective Acylation (CEA): This newer method, coupled with LC/MS analysis, relies on the differential reaction rates of enantiomers with a chiral catalyst to determine the absolute configuration of secondary alcohols, even in complex mixtures. mdpi.com

X-ray Crystallography:

When a single crystal of a pure isomer can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. acs.org

These techniques, often used in combination, provide the necessary tools to fully characterize the complex stereochemistry of this compound and its isomers.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides profound insights into the structural and chiral properties of carvomenthol (B157433).

Rotational Spectroscopy and Microwave Three-Wave Mixing for Chirality and Enantiomeric Excess

Rotational spectroscopy has proven to be a powerful tool for the gas-phase structural determination of molecules, including chiral species like this compound. mst.edu This technique measures the rotational spectrum of a molecule, which is unique to its structure, including its specific conformers and isotopologues. mpg.de For this compound, which has not been previously characterized by rotational spectroscopy, this method offers a detailed view of its molecular geometry. nih.gov

A significant advancement in this area is microwave three-wave mixing (M3WM), a chirality-sensitive technique. aip.orgresearchgate.net M3WM experiments can unambiguously identify the enantiomers of chiral molecules and measure the enantiomeric excess (ee) in gas-phase mixtures. mpg.denih.gov The method relies on a closed cycle of electric dipole transitions connecting three rotational energy levels. aip.orgnih.gov The phase of the resulting signal is opposite for the two enantiomers, allowing for their differentiation. nih.gov

In the study of 4-carvomenthenol (B26182), its rotational spectrum was measured in the 2-8.5 GHz range, revealing the presence of three molecular conformers. nih.gov The determination of absolute configuration and enantiomeric excess is achieved by combining the fitted rotational constants with dipole moment components derived from quantum chemical calculations to identify suitable three-wave mixing cycles. nih.govaip.org This approach has been successfully applied to determine the chirality of weakly bound molecular complexes as well. nih.gov

The high resolution of rotational spectroscopy allows for isomer-selective experiments, making it possible to analyze complex chemical samples containing multiple chiral species and molecules with multiple stereogenic centers. acs.org

Infrared (IR) Spectroscopy for Functional Group Vibrations (e.g., OH-Stretching)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The O-H stretching vibration is a particularly informative feature in the IR spectra of alcohols like this compound. fiveable.me This vibration typically appears in the mid-infrared region, and its precise frequency can provide information about the chemical environment, such as hydrogen bonding. fiveable.me

A study involving the separation of a natural mixture of carvomenthols into its four possible isomers utilized IR spectroscopy to analyze the O-H stretching vibration for each component. optica.orgoptica.org The spectra, recorded in carbon tetrachloride and carbon disulfide solutions, allowed for the identification of the isomers based on the spectral data. optica.orgoptica.org This analysis is crucial for distinguishing between the different stereoisomers of this compound. optica.org The intensity and position of the O-H stretching band can reveal details about the intramolecular and intermolecular interactions of the hydroxyl group. fiveable.me

Mass Spectrometry for Stereoisomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. While standard mass spectrometry can have limitations in distinguishing between stereoisomers due to their similar mass spectra, it can be effective for certain molecules. researchgate.net Research has shown that the stereochemical isomers of this compound can be readily distinguished by their mass spectra. researchgate.net The fragmentation patterns observed in the mass spectrum are influenced by the stereochemistry of the molecule, with fission occurring preferentially around the carbinol carbon and adjacent to the ring substituents. researchgate.net

Integration of Quantum Chemical Calculations in Spectral Assignment

The interpretation and assignment of experimental spectra for this compound are significantly enhanced by the integration of quantum chemical calculations. mpg.deaip.org These computational methods can predict a wide range of molecular properties, including rotational constants, dipole moment components, and vibrational frequencies, with a high degree of accuracy. spectroscopyonline.comrsc.org

In rotational spectroscopy, quantum chemical calculations are essential for assigning the observed spectra to specific molecular structures and conformers. mpg.deaip.org By comparing the experimentally determined rotational constants with those calculated for different possible structures, scientists can confidently identify the conformers present in a sample. aip.orgrsc.org These calculations also provide the necessary dipole moment components for predicting and identifying promising three-wave mixing cycles for chiral analysis. mpg.deaip.org

For vibrational spectroscopy, quantum chemical calculations aid in the assignment of vibrational modes, such as the O-H stretch, to specific absorption bands in the IR spectrum. mdpi.com This theoretical support is invaluable for interpreting the complex spectra of molecules like this compound and its various isomers. mdpi.com The accuracy of these computational methods has advanced to a point where they can serve as a vital adjunct to experimental chemistry. spectroscopyonline.com

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used in the analysis of this compound, particularly for determining its presence in complex samples like essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Compositional Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. osram.com This method is exceptionally well-suited for the analysis of volatile compounds like this compound and is frequently used to determine the chemical composition of essential oils and other complex mixtures. researchgate.netmdpi.com

In GC-MS analysis, the components of a sample are first separated in the gas chromatograph based on their different boiling points and interactions with the stationary phase of the column. osram.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound. osram.com By comparing these mass spectra to libraries of known compounds, individual components can be identified. mdpi.com

Several studies have utilized GC-MS to identify this compound as a constituent in various essential oils. For instance, GC-MS analysis of oregano essential oil revealed the presence of 4-carvomenthol. uns.ac.rs Similarly, it has been identified in the essential oil of Artemisia dracunculus L. (tarragon) and in the volatile compounds of Datura metel leaves. core.ac.ukacademicstrive.com The technique has also been employed to analyze the degradation products of essential oils, where this compound was identified as a degradation product of thuja essential oil. nih.gov The concentration of the injected sample can play a significant role in the accurate determination of compounds, with lower concentrations sometimes yielding better peak shapes and resolution. uns.ac.rs

Analytical TechniqueApplication for this compoundKey Findings
Rotational Spectroscopy Structural determination of gas-phase conformers. nih.govRevealed the presence of three molecular conformers of 4-carvomenthenol. nih.gov
Microwave Three-Wave Mixing Chiral identification and enantiomeric excess measurement. mpg.deaip.orgAllows for unambiguous differentiation of enantiomers based on signal phase. nih.gov
Infrared Spectroscopy Identification of functional groups, particularly O-H stretching. optica.orgoptica.orgDifferent isomers of this compound exhibit distinct O-H stretching vibrations. optica.org
Mass Spectrometry Differentiation of stereoisomers. researchgate.netStereochemical isomers of this compound can be distinguished by their mass spectra. researchgate.net
Quantum Chemical Calculations Aiding spectral assignment and interpretation. mpg.deaip.orgProvides accurate predictions of rotational constants and dipole moments. aip.orgrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in complex mixtures like essential oils. researchgate.netmdpi.comIdentified this compound in oregano, tarragon, and other essential oils. uns.ac.rscore.ac.uk

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful separation techniques that, when coupled with Mass Spectrometry (MS), provide a robust platform for the analysis of this compound. researchgate.netmeasurlabs.com This combination allows for both the separation of this compound from other components in a sample and its unambiguous identification and quantification based on its mass-to-charge ratio. researchgate.net

UHPLC systems, utilizing columns with smaller particle sizes, offer significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. measurlabs.com When analyzing for this compound, a typical UHPLC-MS/MS method would involve a reversed-phase C18 column with a gradient elution. The mobile phase often consists of an aqueous component, sometimes buffered, and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com

A study focused on the metabolites of terpinen-4-ol utilized Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the resulting products. nih.gov In this analysis, the base peak of terpinen-4-ol was identified at a mass-to-charge ratio (m/z) of 137.09. nih.gov The method was sensitive enough to detect mono-hydroxylated metabolites, demonstrating the capability of LC-MS to characterize even minor structural modifications to the this compound molecule. nih.gov

Method validation is a critical aspect of quantitative analysis. For a hypothetical validated UHPLC-MS/MS method for this compound, the following parameters would be established:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 15%
Accuracy The closeness of the test results obtained by the method to the true value.Recovery between 85-115%
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte

This table represents typical validation parameters for a UHPLC-MS/MS method and is for illustrative purposes.

Enantioselective Chromatographic Separations

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: (+)-Carvomenthol and (-)-Carvomenthol. As enantiomers can exhibit different biological activities, their separation and quantification are of significant importance. Standard chromatographic techniques are incapable of separating enantiomers; therefore, enantioselective, or chiral, chromatography is required. phenomenex.com

Chiral Gas Chromatography (GC) is a commonly employed technique for the enantioselective analysis of volatile compounds like this compound. This is particularly relevant in the quality control of essential oils such as tea tree oil, where the enantiomeric ratio of terpinen-4-ol can be an indicator of authenticity and quality. thieme-connect.comresearchgate.net Chiral GC/MS methods have been developed to measure the enantiomeric distribution of key chiral components in tea tree oil, including α-pinene, limonene (B3431351), α-terpineol, and importantly, terpinen-4-ol. thieme-connect.comresearchgate.net These studies have shown that it is possible to identify commercial products with abnormal enantiomeric ratios, which may suggest adulteration or degradation, even if they meet other quality standards. thieme-connect.comacs.org

The separation is achieved by using a chiral stationary phase (CSP) within the GC column. These stationary phases are themselves chiral and interact differently with each enantiomer of the analyte, leading to different retention times and thus, separation.

While GC is prevalent for volatile terpenes, chiral HPLC is also a powerful tool for enantioseparation. rsc.org This technique uses HPLC columns packed with a CSP. phenomenex.com For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, would be a primary choice for method development, as they are known to resolve a wide variety of chiral compounds. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies, leading to their separation. researchgate.net

Application of Multivariate Analysis in Complex Chemical Profile Characterization

When analyzing complex mixtures like essential oils, which can contain hundreds of chemical constituents, interpreting the data from chromatographic analyses can be challenging. Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), are powerful statistical tools used to handle large, multidimensional datasets and extract meaningful information. japsonline.comnih.gov

These chemometric methods are applied to the chemical profiles of essential oils containing this compound to assess quality, detect adulteration, and classify samples based on their chemical composition. thieme-connect.comresearchgate.net For instance, in the quality evaluation of tea tree oils, where terpinen-4-ol is a major component, chemometrics can be used to build class prediction models. thieme-connect.comresearchgate.net

Differentiate between essential oils from different geographical locations.

Distinguish between different chemotypes of a plant species. nih.gov

Identify outliers in a set of samples that may be due to degradation or adulteration.

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised method that uses prior knowledge of sample classes (e.g., authentic vs. adulterated) to maximize the separation between groups. This technique is particularly useful for identifying the chemical markers that are most responsible for the differences between the defined classes.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and geometry of molecules. wikipedia.orggla.ac.uk Methods such as Density Functional Theory (DFT) and ab initio calculations solve the molecular Schrödinger equation to provide detailed information about a molecule's properties. wikipedia.orgmdpi.com

The three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure) are fundamental to its chemical properties. Computational methods are routinely used to predict the most stable conformation of this compound.

Conformational analysis is first performed using molecular mechanics force fields, such as SYBYL, to identify the minimum energy conformation. nih.gov This initial structure is then optimized using more accurate quantum chemical methods. Density Functional Theory (DFT), particularly with the B3LYP functional and a 6-311G(d,p) basis set, is a common approach for geometry optimization. nih.govresearchgate.net These calculations determine the equilibrium geometry of the molecule in its electronic ground state by finding the lowest point on the potential energy surface. nih.govresearchgate.net For instance, studies on related terpenoids like menthol (B31143) have used methods like B3LYP and MP2 to explore the potential energy surface associated with the rotation of the isopropyl group, identifying the most stable rotamers. mpg.de

Once the geometry is optimized, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). nih.gov These frontier orbitals are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (GAPE) provides an indication of the molecule's chemical stability and reactivity. nih.gov Other electronic descriptors such as ionization potential, electron affinity, electronegativity, and chemical hardness can also be derived from these calculations, often using Koopman's theorem. nih.govresearchgate.net

ParameterDescriptionTypical Method of Calculation
EHOMOEnergy of the Highest Occupied Molecular OrbitalDFT (e.g., B3LYP/6-311G(d,p))
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalDFT (e.g., B3LYP/6-311G(d,p))
GAPE (ELUMO - EHOMO)Energy gap between LUMO and HOMODerived from EHOMO and ELUMO
Ionization Potential (I)Energy required to remove an electronKoopman's Theorem (~ -EHOMO)
Electron Affinity (A)Energy released when an electron is addedKoopman's Theorem (~ -ELUMO)
Chemical Hardness (η)Resistance to change in electron distribution(I - A) / 2

Quantum chemical calculations are also employed to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. researchgate.net Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the optimized geometry. nih.gov These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule.

Furthermore, these computational methods can predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. dss.go.th While not explicitly detailed for this compound in the search results, theoretical calculations of NMR spectra are a standard tool in structural elucidation. dss.go.th Similarly, calculations can predict vertical excitation energies, which relate to UV-Visible spectroscopy. nih.gov

Determination of Molecular Geometry and Electronic Structure

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. uva.nl Docking simulations are a key part of this, predicting how a small molecule (ligand), such as this compound, might bind to a large biomolecule, typically a protein receptor. nih.goveasychair.org

Molecular docking is used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's active site. nih.gov This is crucial for understanding potential biological activity and for drug design. pharmaexpert.ru The process involves generating various conformations of the ligand and fitting them into the protein's binding pocket, followed by scoring the interactions to estimate binding strength (e.g., binding energy in kcal/mol). nih.govpharmaexpert.ru

Sterol Carrier Protein-2 (SCP-2): Docking studies have been performed on terpenes to investigate their interaction with SCP-2, a potential target for larvicidal agents. researchgate.net In these studies, the ligand structures are first minimized using methods like DFT (B3LYP/6,311G(d,p)) before being docked into the active site of the protein to determine binding poses and free energy values. nih.gov

Cyclooxygenase (COX) Receptors: COX enzymes are important targets in inflammation research. easychair.org Docking studies on COX-2 inhibitors involve placing potential ligands into the enzyme's active site to predict binding interactions, which are often compared to known inhibitors like celecoxib. nih.gov

Histamine (B1213489) H1 Receptor: The H1 receptor is a G-protein coupled receptor and a target for anti-allergic drugs. nih.gov Since the 3D structure of the H1 receptor may not always be available, homology modeling is often used to build a model based on the amino acid sequence and the known structure of a similar protein. nih.govresearchgate.netrsc.org Ligands can then be docked into this predicted model to identify key binding interactions, such as hydrogen bonds with specific amino acid residues like MET 183 and THR 184. nih.govresearchgate.net

Other Receptors: A study involving virtual screening docked (±)-Carvomenthol against the human Free Fatty Acid Receptor 2 (FFAR2) and reported a Vina score, which is a measure of binding affinity. pharmaexpert.ru

Table 2: Example of Docking Simulation Data for (±)-Carvomenthol

CompoundTarget ProteinDocking Score (Vina)Reference
(±)-CarvomentholHuman FFAR2-6.1 pharmaexpert.ru

A molecule like this compound can exist in multiple spatial arrangements, or conformations, due to the rotation around its single bonds. mpg.de Identifying the low-energy conformations is critical, as the biologically active conformation is often one of these. nih.gov

Computational algorithms are essential for exploring the conformational space of a molecule. nih.gov A typical workflow starts with a molecular mechanics force field (e.g., SYBYL) to perform a systematic search of possible conformations. nih.gov This generates a set of structures that are then ranked by energy. The lowest energy conformers are then subjected to higher-level quantum chemical calculations for more accurate energy determination and geometry optimization. nih.govmpg.de For example, a study on the related compound menthone involved calculating the potential energy surface for the rotation of its isopropyl group, revealing three distinct energy minima corresponding to the most stable conformations. mpg.de Advanced algorithms, such as the CONAN intersection method, can rapidly and robustly generate a complete description of the low-energy conformational space for small molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Property-Activity Relationship (QPAR) Modeling

QSAR and QPAR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.govprotoqsar.com The fundamental principle is that the structure of a molecule dictates its activity, and this relationship can be quantified. mdpi.comprotoqsar.com

The process involves several steps:

Data Set Collection: A set of molecules with known activities (e.g., larvicidal LC50 values) is compiled. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe physicochemical properties (like logP), electronic properties (like HOMO/LUMO energies), or structural features (like the number of rotatable bonds). nih.govprotoqsar.com

Model Building: Using statistical methods, such as genetic algorithms or multiple linear regression, a mathematical model is created that best correlates the descriptors with the observed activity. nih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using statistical metrics like the determination coefficient (R²) and leave-one-out cross-validated explained variance (Q²). nih.gov

QSAR/QPAR studies have been conducted on terpenes and terpenoids to understand their larvicidal activity. nih.govresearchgate.net Such models can identify which molecular properties are most influential. For example, a study found that the presence of π-bonds was a significant contributor to larvicidal activity, while ketone groups were detrimental. nih.gov These insights are valuable for designing new, more potent compounds. researchgate.netsemanticscholar.org

Theoretical and Computational Studies

Theoretical studies, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Property-Activity Relationship (QPAR) analyses, have been instrumental in understanding the biological activities of carvomenthol (B157433) and related monoterpenoids. nih.govmdpi.com These computational methods aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity, which can then be used to predict the efficacy of new molecules. mdpi.comresearchgate.net

In studies evaluating the larvicidal activity of various essential oil constituents, including this compound, against mosquito species like Culex quinquefasciatus, several key molecular and structural descriptors have been identified as significant contributors to the observed effects. nih.govresearchgate.net These descriptors provide insight into the physicochemical properties that govern a molecule's ability to interact with biological targets. researchgate.net For instance, property-activity models have shown that the octanol-water partition coefficient (LogP) is a primary contributor to larvicidal activity, followed by the absolute total charge (Qtot) and molar refractivity (AMR). nih.govresearchgate.net From a structural standpoint, the presence of π-bonds was found to be the largest contributor to larvicidal effects, while the inclusion of ketone groups was identified as detrimental to this specific activity. nih.govresearchgate.net

Similar computational approaches have been applied to assess the antimycobacterial potential of terpenes. researchgate.net In these QSAR models, LogP was again identified as a crucial molecular property influencing antimycobacterial activity. researchgate.net Structurally, the presence of a phenolic group (nArOH) was highlighted as a major contributing element to the activity against Mycobacterium tuberculosis. researchgate.net The identification of these descriptors helps to elucidate the potential mechanisms of action and provides a quantitative basis for understanding how the structural features of this compound and similar compounds relate to their biological functions. researchgate.net

Table 1: Key Molecular and Structural Descriptors for Biological Activity

Molecular Descriptor Symbol/Type Relevance to Biological Activity Source
Octanol-Water Partition Coefficient LogP A primary contributor to both larvicidal and antimycobacterial activity, indicating the importance of lipophilicity. nih.govresearchgate.netresearchgate.net
Absolute Total Charge Qtot A significant descriptor for larvicidal activity, following LogP in importance. researchgate.net
Molar Refractivity AMR A contributing descriptor for larvicidal activity, related to the molecule's volume and polarizability. researchgate.net
Pi-Bonds Structural (n-bonds) The largest structural contributor to larvicidal activity. nih.govresearchgate.net
Phenolic Group Structural (nArOH) Identified as a major structural element for antimycobacterial activity. researchgate.net
Ketone Group Structural The presence of this group is suggested to be avoided as it reduces larvicidal activity. nih.govresearchgate.net

The elucidation of key molecular descriptors through QSAR and QPAR studies directly facilitates the development of predictive models for designing novel compounds. nih.govresearchgate.net These models are a cornerstone of modern computer-aided drug discovery (CADD), as they allow researchers to computationally screen and evaluate the potential activity of new chemical entities before undertaking expensive and time-consuming laboratory synthesis. mdpi.comnih.gov By understanding which properties are linked to a desired biological effect, scientists can rationally design new molecular structures that optimize these features. researchgate.netroyce.ac.uk

The process begins with a training set of molecules with known activities, such as the terpenes and terpenoids including this compound used in larvicidal and antimycobacterial studies. nih.govresearchgate.net Machine learning algorithms are then used to create a mathematical model that correlates the calculated descriptors (e.g., LogP, AMR) of these molecules with their experimentally determined biological activities. nih.gov The statistical significance and predictive power of these models are rigorously validated. nih.gov

Once a reliable and predictive model is established, it can be used to forecast the biological activity of virtual or hypothetical compounds. nih.govbizzabo.com Researchers can generate large libraries of novel structures in silico and use the model to prioritize the most promising candidates for synthesis and experimental testing. lumi-supercomputer.eu This predictive capability significantly accelerates the discovery process, guiding chemists toward molecules with a higher probability of success and reducing the reliance on traditional trial-and-error approaches. mdpi.comnih.gov The insights gained from this compound and its chemical relatives thus serve as a foundation for the data-driven design of new potential larvicidal and antimycobacterial agents. nih.govresearchgate.net

The inclusion of this compound in computational studies contributes to the broader fields of chemical machine learning and materials design. researchgate.net These disciplines leverage large datasets and artificial intelligence to discover and develop novel materials with specific, targeted properties. lumi-supercomputer.eunih.gov The effectiveness of any machine learning model is fundamentally dependent on the quality and diversity of the data used to train it. nih.govresearchgate.net

This compound, as a well-characterized monoterpenoid, serves as a valuable data point within the vast chemical space. researchgate.netnih.gov When its structural information and associated biological activity data are included in datasets, they help to train more robust and accurate machine learning algorithms. researchgate.net These algorithms learn the complex, nonlinear relationships between molecular structures and their resulting properties or functions. mdpi.comnih.gov

This data-driven approach is a paradigm shift in materials discovery. nih.gov Instead of relying solely on chemical intuition, researchers can use predictive models, trained on datasets containing compounds like this compound, to rapidly screen immense virtual libraries of molecules for desired characteristics. lumi-supercomputer.eu This accelerates the design of new materials for a wide range of applications, from pharmaceuticals and agrochemicals to advanced polymers and catalysts. royce.ac.uknih.gov Therefore, while this compound itself may be the subject of a specific study, the data generated from its analysis enhances the power of machine learning tools, ultimately fostering innovation across the wider landscape of materials science. researchgate.netyoutube.com

Investigational Biological Activities and Mechanistic Studies Non Human Models

Antimicrobial Research

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Carvomenthol (B157433) has been a subject of research for its potential antimicrobial properties against a variety of bacterial pathogens. Studies have indicated its ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The investigation into the antibacterial effects of essential oil components, including compounds structurally related to this compound like carveol, has demonstrated activity against both E. coli and S. aureus. nih.gov Research on other related monoterpenoids has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. mdpi.comnih.gov The antibacterial action is often evaluated by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compound. nih.gov For instance, studies on various essential oils have established their bacteriostatic or bactericidal properties against different strains of E. coli and S. aureus. mdpi.com

Compound/Essential Oil Bacterial Strain Observed Effect Reference
This compoundStaphylococcus aureusGrowth inhibition
This compoundEscherichia coliGrowth inhibition
CarveolEscherichia coliAntibacterial effect nih.gov
CarveolStaphylococcus aureusAntibacterial effect nih.gov
Various Essential OilsEscherichia coliBacteriostatic/Bactericidal mdpi.com
Various Essential OilsStaphylococcus aureusBacteriostatic/Bactericidal mdpi.comnih.gov

Efficacy Against Fungal Strains

In addition to its antibacterial properties, this compound and related terpenoids have been investigated for their antifungal activity. Terpenoid phenols, such as carvacrol (B1668589), which share structural similarities with this compound, have demonstrated potent antifungal effects against a wide range of pathogenic fungi, including Candida albicans. nih.govnih.gov The antifungal activity of these compounds is believed to be linked to their functional groups. mdpi.com For example, carvacrol has been shown to be effective against Candida albicans biofilms. nih.gov The mechanism of this antifungal action is an area of active research. nih.govnih.gov

Compound Fungal Strain Observed Effect Reference
This compoundVarious fungiNoted for effectiveness
CarvacrolCandida albicansPotent antifungal activity nih.govnih.gov
CarvacrolCandida albicans biofilmsInhibition nih.gov
Terpenoid phenolsVarious pathogenic fungiAntifungal activity nih.gov

Proposed Mechanisms of Action (e.g., Membrane Disruption)

The antimicrobial mechanism of action for this compound and related terpenoids is thought to involve the disruption of the microbial cell membrane. nih.govnih.gov This disruption can lead to a cascade of events, including alterations in membrane permeability, changes in cell surface hydrophobicity, and leakage of intracellular components like potassium ions (K+). nih.gov The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, thereby increasing its fluidity and permeability. mdpi.commdpi.com This can compromise the proton motive force, which is crucial for processes like ATP synthesis. researchgate.net Some studies on related compounds like carvacrol suggest that the interaction is not merely a non-specific lesion of the membrane but may involve the activation of specific cellular signaling pathways. nih.gov However, the primary mechanism is widely considered to be the compromising of the structural and functional integrity of the bacterial membrane. nih.govnih.gov

Anti-Inflammatory and Immunomodulatory Investigations in Animal Models

Modulation of Inflammatory Mediators (e.g., Histamine (B1213489), Prostaglandin (B15479496) E2)

This compound has demonstrated anti-inflammatory properties in various animal models by modulating key inflammatory mediators. scielo.br Studies have shown that this compound can reduce paw edema induced by inflammatory agents like histamine and prostaglandin E2 (PGE2) in mice. scielo.brscielo.br This anti-edematogenic effect suggests an interference with the signaling pathways of these mediators. scielo.br In lipopolysaccharide (LPS)-stimulated human macrophages, this compound has been observed to inhibit the production of inflammatory cytokines and PGE2. scielo.brresearchgate.net The mechanism for this is thought to be related to the downregulation of specific signaling pathways. scielo.brresearchgate.net Furthermore, in vivo studies have shown that this compound can attenuate the inflammatory process in conditions such as dextran (B179266) sulfate-induced colitis. researchgate.netresearchgate.net

Effects on Cellular Migration and Mast Cell Degranulation

Research indicates that this compound can influence cellular migration and mast cell degranulation, key events in the inflammatory response. scielo.br In a carrageenan-induced peritonitis model in mice, this compound treatment decreased the influx of polymorphonuclear cells into the peritoneal cavity. scielo.brbvsalud.org Histological analysis of skin tissue in animal models has shown that this compound can prevent inflammatory cell migration. scielo.br

Furthermore, this compound has been shown to inhibit the degranulation of mast cells. scielo.brscielo.br Mast cells release a variety of inflammatory mediators, including histamine, upon activation. mdpi.com this compound was found to inhibit paw edema induced by compound 48/80, a mast cell degranulating agent. scielo.brscielo.br It also reduced scratching behavior in mice induced by compound 48/80, which is linked to histamine release. scielo.brscielo.br Histological examination confirmed that this compound treatment decreased the number of mast cells at the site of inflammation. scielo.br This suggests that this compound's anti-inflammatory effects are, at least in part, due to its ability to stabilize mast cells and inhibit the release of histamine and other inflammatory mediators. scielo.brscielo.br

Activity Model Key Findings Reference
Modulation of Inflammatory Mediators Carrageenan-induced paw edema (mice)Inhibited edema formation. scielo.br
Histamine-induced paw edema (mice)Reduced paw edema. scielo.brscielo.br
PGE2-induced paw edema (mice)Reduced paw edema. scielo.brscielo.br
LPS-stimulated human macrophagesInhibited production of PGE2 and inflammatory cytokines. scielo.brresearchgate.net
Effects on Cellular Migration Carrageenan-induced peritonitis (mice)Decreased migration of polymorphonuclear cells. scielo.brbvsalud.org
Compound 48/80-induced skin inflammation (mice)Prevented inflammatory cell migration. scielo.br
Effects on Mast Cell Degranulation Compound 48/80-induced paw edema (mice)Inhibited edema formation. scielo.brscielo.br
Compound 48/80-induced scratching behavior (mice)Decreased scratching, indicating reduced histamine release. scielo.brscielo.br
Histological analysis of skin (mice)Decreased the number of mast cells. scielo.br

Insecticidal and Pest Control Research

The efficacy of various monoterpenoids, compounds chemically related to this compound, has been evaluated against the larval and pupal stages of arthropod pests, including the mosquito Culex quinquefasciatus. mdpi.comresearchgate.netnih.gov This mosquito is a significant vector for lymphatic filariasis in tropical regions. mdpi.com Research on essential oils and their constituents has demonstrated significant larvicidal and pupaecidal activity, highlighting their potential as alternatives to synthetic insecticides. mdpi.comnih.gov

While direct efficacy data for this compound against C. quinquefasciatus is not prominently detailed in the provided sources, studies on related compounds offer valuable insights. For example, carvacrol and thymol (B1683141) have shown high larvicidal activity against the third and fourth larval stages of C. quinquefasciatus, with median lethal concentration (LC50) values of 5.5 µg/mL and 11.1 µg/mL, respectively. researchgate.netnih.gov Furthermore, myrcene (B1677589) and carvacrol were found to be highly toxic to pupae, with LC50 values of 31.8 µg/mL and 53.2 µg/mL, respectively. researchgate.netnih.gov These findings underscore the potential of monoterpenes and terpenoids as effective larvicidal and pupaecidal agents for mosquito control programs. mdpi.comnih.govresearchgate.net

Table 1: Larvicidal and Pupaecidal Activity of Selected Monoterpenoids Against Culex quinquefasciatus

CompoundLife StageLC50 (µg/mL)Reference
CarvacrolLarvae5.5 researchgate.net, nih.gov
ThymolLarvae11.1 researchgate.net, nih.gov
MyrcenePupae31.8 researchgate.net, nih.gov
CarvacrolPupae53.2 researchgate.net, nih.gov
t-AnetholeLarvae7.4 mdpi.com
t-AnetholePupae28.6 mdpi.com
EugenolLarvae23.04 mdpi.com
EucalyptolLarvae24.83 mdpi.com

This compound has been evaluated as part of a broader assessment of monoterpenoids for their fumigant and contact toxicity against various insect pests, particularly those affecting stored products. researchgate.net Monoterpenoids are considered potential pest control agents due to their high volatility and acute toxicity to insects. researchgate.net

In fumigation assays, this compound was among several monoterpenoid alcohols tested. researchgate.net It demonstrated 100% mortality to more than one species of stored product insect, indicating its potential as a fumigant. researchgate.net However, other compounds within the ketone group, such as pulegone (B1678340) and l-fenchone, showed broader efficacy against all species tested. researchgate.net

The contact toxicity of monoterpenoids has also been a subject of research. nih.govbu.edu.egfrontiersin.org For instance, the essential oil of Carum carvi, which contains various monoterpenoids, exhibited strong contact toxicity against Sitophilus zeamais and Tribolium castaneum. nih.gov Studies comparing different chemical structures have noted that the substitution of a carbonyl group with a hydroxyl group, as seen when comparing a ketone to an alcohol like this compound, can significantly reduce contact and fumigant toxicity in some insects. bu.edu.eg This highlights the importance of specific functional groups in determining the insecticidal potency of monoterpenoids. bu.edu.egresearchgate.net

Certain monoterpenoids have been shown to interfere with the reproductive processes and development of insects. researchgate.netmdpi.com These effects are crucial for pest population control. The endocrine system, which regulates reproduction and development in insects, is a potential target for such compounds. mdpi.comnih.govresearchgate.netiastate.edu

For example, pulegone, a monoterpenoid ketone, has been noted for its ability to disrupt insect development and reproduction. researchgate.net While specific studies focusing solely on this compound's impact on insect reproduction were not detailed in the provided results, the general activity of monoterpenoids suggests that this is a plausible area of impact. The mechanisms often involve hormonal interference, such as with the juvenile hormone, which plays a critical role in insect maturation and reproduction. nih.gov The reproductive behaviors of insects are vital for their survival and proliferation, and any disruption can have significant consequences for pest populations. growsafe.co.nz

The insecticidal mechanisms of action for monoterpenoids are varied and can involve targeting the nervous system. nih.gov One of the primary proposed mechanisms is the disruption of neurotransmitter systems. nih.gov

Research suggests that some essential oils and their monoterpenoid components, like eugenol, act on the octopaminergic system in insects. nih.gov They can block octopamine (B1677172) receptors, leading to neurotoxic effects such as hyperactivity and paralysis. nih.gov The octopaminergic system is a key modulator of various physiological processes in insects, making it a prime target for insecticides. nih.gov

Another identified mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme. researchgate.net AChE is critical for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, causing continuous nerve stimulation, paralysis, and eventual death of the insect. Several monoterpenes have shown in vitro inhibitory effects on AChE from stored product insects like S. oryzae and T. castaneum. researchgate.net Other potential targets in the insect nervous system include voltage-gated sodium channels, which are targeted by a different class of insecticides.

Effects on Insect Reproductive Processes and Development

Antispasmodic Activity Investigations (e.g., on Isolated Ileum Preparations)

Preliminary research suggests that this compound may contribute to antispasmodic effects. Studies on the essential oil of Pistacia integerrima have demonstrated a relaxing effect on isolated ileum preparations. The observed inhibition of contractions, induced by both receptor-dependent and independent mechanisms, was attributed to the presence of several compounds within the essential oil, including 4-carvomenthenol (B26182). researchgate.net This finding indicates that this compound is a constituent of a complex mixture with demonstrated spasmolytic properties, though the specific action of isolated this compound on ileum preparations requires further, more direct investigation. The relaxation of the isolated ileum is a common method for evaluating potential antispasmodic agents. nih.gov

Enzymatic Inhibition Studies (e.g., Tyrosinase)

This compound has been investigated for its potential to inhibit certain enzymes, notably tyrosinase, a key enzyme in the process of melanin (B1238610) synthesis. jkslms.or.kr Research on the essential oil of Zanthoxylum coreanum Nakai, which contains 4-carvomenthol as one of its main components (11.61%), demonstrated a direct inhibitory effect on mushroom tyrosinase activity in a cell-free system. jkslms.or.kr The study noted that the inhibition of tyrosinase and the subsequent decrease in melanin production were dose-dependent. researchgate.netjkslms.or.kr

The essential oil of Zanthoxylum coreanum Nakai exhibited a significant reduction in mushroom tyrosinase activity at various concentrations, indicating a positive correlation between the concentration of the essential oil and the level of tyrosinase inhibition. jkslms.or.kr While this study highlights the potential of a this compound-containing essential oil to act as a tyrosinase inhibitor, further studies on isolated this compound are necessary to quantify its specific inhibitory activity and mechanism of action against tyrosinase.

Table 1: Inhibitory Effect of Zanthoxylum coreanum Nakai Essential Oil (Containing 4-Carvomenthenol) on Mushroom Tyrosinase Activity

Concentration of Essential Oil (%)Tyrosinase Activity (% of Control)
0.005Significantly reduced
0.01Significantly reduced
0.02Significantly reduced
0.04Significantly reduced
Data derived from a study on the essential oil of Zanthoxylum coreanum Nakai, where 4-carvomenthenol is a major constituent. The exact percentage of inhibition for each concentration was not provided in the source material, but a significant, dose-dependent reduction was reported. jkslms.or.kr

Structure Activity Relationship Sar Investigations

Correlation of Structural Features with Specific Biological Activities

Carvomenthol's biological activities are intrinsically linked to its molecular architecture, which consists of a p-menthane (B155814) ring substituted with a hydroxyl group and an isopropyl group. The interplay between these structural components is crucial for its various biological effects, including antimicrobial and insecticidal properties.

The biological activity of monoterpenoids is often attributed to the presence of an oxygenated functional group, such as a hydroxyl or carbonyl group, which enhances their reactivity and interaction with biological targets. scispace.com In This compound (B157433), the hydroxyl (-OH) group is a key pharmacophore, a molecular feature responsible for the compound's biological activity. This hydroxyl group can form hydrogen bonds, which is a critical interaction for binding to the active sites of enzymes or receptors in target organisms. reachemchemicals.com

The lipophilicity, or fat-solubility, conferred by the cyclohexane (B81311) ring and the isopropyl group, is another determining factor. This property allows the molecule to penetrate the lipid-rich cell membranes of microorganisms and insects, which is often a prerequisite for exerting its biological effect. The balance between the hydrophilic nature of the hydroxyl group and the lipophilic nature of the hydrocarbon skeleton is essential for its bioactivity.

Research on related monoterpenoids provides insights into the specific contributions of this compound's structural features. For example, the antimicrobial activity of compounds like carvacrol (B1668589) and thymol (B1683141), which are phenolic analogues, is well-documented and often attributed to their ability to disrupt microbial cell membranes. researchgate.net While this compound is not a phenol, the combination of its hydroxyl group and lipophilic body allows it to exhibit similar membrane-disrupting capabilities, albeit through potentially different mechanisms. Its insecticidal and repellent activities are also linked to these structural features, as they can interact with the nervous systems of insects. researchgate.net For instance, several monoterpenoid constituents, including linear and monocyclic variants, have been identified as effective insect repellents. researchgate.net The presence of components like cymene and various terpene alcohols in essential oils has been associated with antispasmodic activity, suggesting that the core terpene structure is fundamental to this effect. scispace.com

Influence of Functional Groups and Stereochemistry on Bioactivity Profiles

The specific arrangement of atoms in three-dimensional space, known as stereochemistry, and the nature of functional groups are critical determinants of a molecule's biological activity. nih.govsolubilityofthings.com In this compound, both its hydroxyl functional group and its chiral centers significantly influence its bioactivity profile.

Influence of Stereochemistry: this compound has three chiral centers, leading to several possible stereoisomers. These isomers, which have the same chemical formula and connectivity but different spatial arrangements, can exhibit markedly different biological activities. nih.govmichberk.com This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with different stereoisomers.

Principles for Rational Design of Analogues with Enhanced or Modified Activities

The principles of rational design leverage SAR data to create new molecules, or analogues, with improved or altered biological activities. gardp.orgnih.gov For this compound, this involves systematically modifying its structure to enhance desired properties like antimicrobial efficacy or insecticidal potency, while potentially reducing any undesirable effects.

One of the most common strategies in drug design is using a natural product as a molecular scaffold. mdpi.com this compound's p-menthane skeleton is an excellent starting point for such an approach. Key principles for designing this compound analogues include:

Modification of the Hydroxyl Group: The hydroxyl group is a prime target for modification. It can be converted into other functional groups, such as esters or ethers, to alter the molecule's polarity, lipophilicity, and metabolic stability. reachemchemicals.comdokumen.pub For example, esterification could create a prodrug that is more easily absorbed and then hydrolyzed in the target organism to release the active this compound.

Alteration of the Alkyl Substituents: The isopropyl group can be replaced with other alkyl groups of varying size, branching, or length. These changes can affect how the analogue binds to its target site. For instance, increasing the chain length might enhance lipophilicity, which could improve membrane penetration for antimicrobial applications.

Introduction of New Functional Groups: New functional groups could be added to the p-menthane ring to introduce new interactions with biological targets. researchgate.netnih.gov For example, adding a halogen atom could increase the compound's potency, a strategy often used in the development of pesticides and pharmaceuticals. wikipedia.org

Stereochemical Control: The synthesis of specific stereoisomers can lead to more selective and potent compounds. nih.gov Since different isomers of this compound have distinct properties, designing a synthesis that produces only the most active isomer would be a highly effective strategy. This approach is increasingly important in the development of modern therapeutic agents and pesticides. michberk.com

Hybrid Molecule Design: Another advanced strategy is to create hybrid molecules by linking the this compound scaffold to another bioactive molecule. For example, studies on carvacrol have shown that creating hybrids with moieties like benzimidazole (B57391) can significantly enhance antimicrobial activity. mdpi.com A similar approach could be applied to this compound to develop novel compounds with synergistic effects.

By applying these principles, medicinal chemists can rationally design and synthesize new this compound analogues with tailored biological profiles for a variety of applications. gardp.orgresearchgate.net

Emerging Research Areas and Non Clinical Applications

Role in Advanced Agricultural Pest Management Strategies

Carvomenthol (B157433) has demonstrated notable potential as a component in advanced pest management strategies, primarily due to its insecticidal and repellent properties. Research has shown its effectiveness against several significant agricultural pests.

Studies have evaluated the acute toxicity of numerous monoterpenoids against key arthropod pests. nih.goviastate.edu In these evaluations, this compound, along with terpinen-4-ol, was found to be particularly effective against the twospotted spider mite (Tetranychus urticae) at high concentrations. nih.goviastate.eduacs.org While other monoterpenoids showed greater toxicity to the western corn rootworm and the house fly, the potent acaricidal activity of this compound highlights its potential for targeted pest control. nih.goviastate.edu

The development of environmentally sound pest management solutions is a critical area of agricultural research. farmsense.ioresearchgate.netapc.gov.eg Natural products, including monoterpenes like this compound, are being investigated as alternatives to conventional chemical pesticides. doc-developpement-durable.orgbu.edu.egfao.org These compounds can act as insecticides, antifeedants, repellents, and growth regulators. doc-developpement-durable.org The repellent activity of certain monoterpenes, including this compound, is a key area of interest for developing strategies to protect crops from pest invasions. bu.edu.egsemanticscholar.org For instance, some essential oils and their components have been shown to repel aphids and other pests, suggesting a role for compounds like this compound in integrated pest management (IPM) programs. mdpi.com The mode of action for many of these compounds, including carvacrol (B1668589), a related monoterpene, is thought to involve neurotoxic effects on insects. iomcworld.com

Table 1: Investigated Pest Management Applications of this compound and Related Monoterpenoids

Pest SpeciesMonoterpenoid(s)Observed Effect
Twospotted spider mite (Tetranychus urticae)This compound, Terpinen-4-olLethal at high concentrations nih.goviastate.eduacs.org
Western corn rootworm (Diabrotica virgifera virgifera)Citronellol, ThujoneMost effective topical toxicity nih.goviastate.edu
House fly (Musca domestica)Citronellic acid, Thymol (B1683141)Most effective topical toxicity nih.goviastate.edu
Green peach aphid (Myzus persicae)Caraway Essential Oil (Carvone, Limonene)Repellent activity mdpi.com
Various stored grain pestsLinalool, Pulegone (B1678340), Limonene (B3431351)Potential fumigant activity semanticscholar.org

Application as a Chemical Component in Flavor and Fragrance Research

This compound, also known as terpinen-4-ol, is a valued ingredient in the flavor and fragrance industry. ontosight.ainih.gov Its characteristic aroma contributes to a wide array of products. The compound is described as having a powerful, spicy scent reminiscent of nutmeg, as well as woody, earthy, and sweet notes. perfumerflavorist.comthegoodscentscompany.com

It is a significant component of numerous herb and spice essential oils, including those from nutmeg, marjoram, and tea tree. perfumerflavorist.comaip.org This natural occurrence in plants like anise, basil, black currant, coriander, and various citrus fruits underscores its importance in creating authentic flavor and fragrance profiles. sigmaaldrich.com In the flavor industry, this compound is utilized for its cooling, mentholic, and spicy taste profile with citrus undertones. thegoodscentscompany.com It is used in seasonings and can enhance citrus and berry flavors. perfumerflavorist.com

The fragrance industry employs this compound in a variety of products, from fine fragrances and cosmetics to household cleaners and detergents. ncats.io Its woody, mentholic, and spicy aroma makes it a versatile component in the reconstitution of essential oils like rose, lavender, and geranium. thegoodscentscompany.com A toxicologic and dermatologic review of this compound concluded it was safe for use as a fragrance ingredient. nih.gov

Utility as a Chemical Intermediate in Complex Organic Synthesis

This compound serves as a valuable chemical intermediate in the field of organic synthesis, providing a structural scaffold for the creation of more complex molecules. ontosight.ai Its chemical structure, featuring a hydroxyl group and a double bond within a cyclohexane (B81311) ring, allows for a variety of chemical transformations. ontosight.aismolecule.com

Key reactions involving this compound include:

Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones. smolecule.com

Esterification: Reaction with acids yields esters, which are frequently used in the fragrance industry. smolecule.com

Epoxidation: The alkene bond in this compound can be epoxidized to form epoxide diastereomers. This reaction is significant as terpene epoxides are useful chiral building blocks for synthesizing a range of products including fragrances, natural products, and pharmaceuticals. rsc.orgrsc.org

The availability of this compound and other terpenes from renewable resources, often referred to as the "chiral pool," makes them attractive starting materials for the synthesis of complex natural products. rsc.orgnih.gov The use of these naturally derived building blocks is a key aspect of green chemistry, aiming to develop more sustainable synthetic methods. rsc.orgrsc.org For example, carvone (B1668592), a related monoterpene, is an inexpensive and enantiomerically pure starting material for the asymmetric total synthesis of other natural products. wikipedia.org

Development as Advanced Analytical Standards and Research Probes

This compound is utilized as an analytical standard and research probe, particularly in studies involving the chemical composition of natural products and in the development of new analytical techniques. Its presence in various essential oils makes it a useful marker compound for quality control and authentication of these products. sigmaaldrich.com

Gas chromatography-mass spectrometry (GC-MS) is a common technique where this compound can be used as a reference standard to identify and quantify its presence in complex mixtures, such as rat plasma and tissues in pharmacokinetic studies. sigmaaldrich.com

Furthermore, this compound has been instrumental in the development and demonstration of advanced spectroscopic techniques. For instance, it was used as a prototype molecule in the application of chirality-sensitive microwave three-wave mixing. aip.org This technique allows for the determination of absolute configuration and enantiomeric excess of chiral molecules in the gas phase. aip.org The study successfully measured the rotational spectrum of this compound and identified three different molecular conformers, showcasing its utility as a research probe in advancing analytical methodologies. aip.org

Fundamental Studies in Chirality and Molecular Recognition

This compound, possessing a single stereogenic center, exists as two enantiomers, (R)- and (S)-4-carvomenthol. aip.org This chiral nature makes it an excellent model system for fundamental studies in chirality and molecular recognition. aip.orgescholarship.orgjst.go.jp

Molecular recognition, the specific interaction between two or more molecules, is a fundamental process in chemistry and biology. mdpi.comrsc.org When this involves chiral molecules, it is termed chiral recognition. mdpi.comresearchgate.net Studies using this compound have provided insights into these phenomena at a molecular level.

Microwave three-wave mixing experiments with the enantiomers of this compound have been pivotal in demonstrating a new method for chiral analysis. aip.org This technique can distinguish between enantiomers and even determine their relative amounts in a mixture. aip.orgnih.gov Such studies are crucial for understanding the subtle differences in interactions between chiral molecules, which is fundamental to enantioselective chemistry and various biological processes. aip.orglibretexts.orgsaskoer.carroij.com The ability to study isolated chiral complexes in the gas phase allows for a precise comparison between experimental results and high-level quantum chemical calculations, advancing our understanding of the forces driving chiral recognition. researchgate.net

Table 2: Properties of this compound Enantiomers

Property(R)-4-carvomenthenol(S)-4-carvomenthenolGeneral Enantiomer Property
Chemical Formula C₁₀H₂₀OC₁₀H₂₀OIdentical
Molar Mass 154.27 g/mol 154.27 g/mol Identical
Boiling Point SameSameIdentical
Density SameSameIdentical
Optical Rotation Opposite sign to (S)-enantiomerOpposite sign to (R)-enantiomerEqual in magnitude, opposite in sign libretexts.orgrroij.com
Interaction with other chiral molecules Different from (S)-enantiomerDifferent from (R)-enantiomerDifferent saskoer.carroij.com

Contribution to Understanding Natural Product Function and Interplay

The study of individual natural products like this compound contributes to a broader understanding of the complex interplay of compounds within an organism and their ecological roles. openaccessjournals.com Natural products are often secondary metabolites that are not essential for the basic survival of the cell but play crucial roles in defense, communication, and interaction with the environment. libretexts.orgresearchgate.net

This research is vital for fields like chemical ecology, which seeks to understand the chemical basis of interactions between living organisms. Furthermore, understanding the structure and function of diverse natural products provides inspiration for the synthesis of new molecules with valuable applications in medicine and agriculture. rsc.orgacs.orgmdpi.comnih.gov The study of this compound and its role within the chemical profile of the plants that produce it helps to unravel the intricate functions of natural products and their potential for human use.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing carvomenthol in laboratory settings, and how can researchers optimize reaction conditions?

  • This compound (CAS 499-69-4; p-Menthan-2-ol) is typically synthesized via catalytic hydrogenation of carvone or isomerization of isopulegol derivatives. Optimization involves adjusting catalyst loading (e.g., palladium or nickel), temperature (80–120°C), and solvent polarity to maximize yield and purity. Gas chromatography (GC) and nuclear magnetic resonance (NMR) should validate structural integrity, with yield calculations standardized using triplicate trials .
  • Methodological Tip : Use fractional factorial designs to test variables like catalyst type, pressure, and reaction time. Compare results against thermodynamic models to identify energy-efficient pathways .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stereochemical configuration?

  • High-performance liquid chromatography (HPLC) with chiral columns and mass spectrometry (MS) can resolve enantiomeric impurities. Differential scanning calorimetry (DSC) assesses thermal stability, while X-ray crystallography confirms stereochemistry. Cross-validate results using at least two orthogonal methods (e.g., GC-MS and NMR) to minimize instrumental bias .
  • Methodological Tip : Calibrate instruments using certified reference standards (e.g., USP-grade this compound) and document detection limits for trace impurities .

Q. What safety protocols are essential for handling this compound in laboratory environments?

  • This compound is classified as a skin irritant (GHS Category 2). Use fume hoods for volatile reactions, wear nitrile gloves, and maintain material safety data sheets (MSDS). For in vivo studies, adhere to institutional review board (IRB) guidelines for toxicity testing, including acute dermal exposure limits in animal models .
  • Methodological Tip : Conduct a hazard operability analysis (HAZOP) before scaling reactions and implement spill containment protocols .

Q. How can researchers efficiently review existing literature on this compound’s pharmacological properties?

  • Use systematic search strategies across PubMed, Web of Science, and SciFinder with Boolean operators (e.g., "this compound AND (antimicrobial OR anti-inflammatory)"). Prioritize peer-reviewed journals and avoid non-indexed platforms like . Screen abstracts for methodological rigor, focusing on studies with dose-response data and controlled variables .
  • Methodological Tip : Apply the PRISMA framework to document inclusion/exclusion criteria and minimize selection bias .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s mechanism of action in biological systems?

  • Adopt a mixed-methods approach:

  • In vitro : Use cell-based assays (e.g., luciferase reporter systems) to quantify gene expression changes under this compound exposure.
  • In silico : Perform molecular docking simulations with target proteins (e.g., cyclooxygenase-2) to predict binding affinity.
  • Validate findings via knockout models or competitive inhibition assays. Ensure blinding and randomization to reduce experimental bias .
    • Methodological Tip : Align hypotheses with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and use PICO frameworks to define populations, interventions, and outcomes .

Q. What strategies resolve contradictions in reported data on this compound’s physicochemical properties (e.g., solubility, logP)?

  • Conduct a sensitivity analysis to identify variables causing discrepancies. For example, solubility values may vary due to solvent polarity (e.g., water vs. ethanol) or temperature. Replicate conflicting studies under standardized conditions (e.g., 25°C, pH 7.4) and apply statistical tests (e.g., ANOVA) to determine significance. Cross-reference raw data from primary sources to isolate methodological flaws .
  • Methodological Tip : Use the "principal contradiction" framework to prioritize variables with the greatest impact on outcomes (e.g., solvent choice over stirring speed) .

Q. How can systematic reviews address gaps in this compound’s toxicity profile for regulatory submissions?

  • Follow Cochrane guidelines:

Define inclusion criteria (e.g., in vivo studies with LD50 data).

Extract data into standardized tables (e.g., species, dosage, adverse effects).

Assess risk of bias using tools like SYRCLE’s RoB tool.
Supplement with grey literature (e.g., regulatory dossiers) but prioritize peer-reviewed data. Address heterogeneity via meta-regression .

  • Methodological Tip : Consult the FAIR principles (Findable, Accessible, Interoperable, Reusable) when archiving datasets for regulatory audits .

Q. What ethical considerations apply when sharing this compound research data across institutions?

  • Secure data-sharing agreements that define ownership, access tiers, and embargo periods. Anonymize participant data in clinical trials (e.g., replace identifiers with codes) and store raw datasets in repositories like Zenodo. Cite all contributors and disclose conflicts of interest per ICMJE guidelines .
  • Methodological Tip : Use Open Science Framework (OSF) to track contributions and ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.